2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol
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Overview
Description
2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is a complex organic compound featuring a benzothiazole ring, a diazenyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol typically involves multiple steps. One common method includes the diazotization of 2-aminobenzothiazole followed by coupling with a suitable phenyl derivative. The resulting intermediate is then reacted with ethanolamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanolamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce amines .
Scientific Research Applications
2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the diazenyl group can generate reactive nitrogen species, leading to oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is unique due to its combination of a benzothiazole ring and a diazenyl group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
13486-45-8 |
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Molecular Formula |
C17H18N4OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-[4-(1,3-benzothiazol-2-yldiazenyl)phenyl]ethylamino]ethanol |
InChI |
InChI=1S/C17H18N4OS/c22-12-11-18-10-9-13-5-7-14(8-6-13)20-21-17-19-15-3-1-2-4-16(15)23-17/h1-8,18,22H,9-12H2 |
InChI Key |
MMQCDSBVBIDOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NC3=CC=C(C=C3)CCNCCO |
Origin of Product |
United States |
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